Enhanced Lipophilicity: Direct Log P Comparison with the Carbon Analogue 4-(α,α-Dimethylbenzyl)phenol
4-Dimethylphenylsilylphenol exhibits a significantly higher octanol–water partition coefficient (log P) than its direct carbon analogue, 4-(α,α-dimethylbenzyl)phenol. This quantifies the increase in lipophilicity conferred by the silicon atom [1].
| Evidence Dimension | Octanol–water partition coefficient (log P) |
|---|---|
| Target Compound Data | log P = 4.91 |
| Comparator Or Baseline | 4-(α,α-Dimethylbenzyl)phenol (carbon analogue); log P = 4.31 |
| Quantified Difference | Δlog P = +0.60 |
| Conditions | HPLC method using octanol-saturated water and water-saturated octanol |
Why This Matters
This ~0.6 log P difference translates to a roughly fourfold increase in membrane permeability and a measurable enhancement in hydrophobic interactions with protein binding pockets, making the silicon analogue a more effective tool for probing lipophilicity-driven pharmacology.
- [1] Fujii, S.; Miyajima, Y.; Masuno, H.; Kagechika, H. Increased Hydrophobicity and Estrogenic Activity of Simple Phenols with Silicon and Germanium-Containing Substituents. J. Med. Chem. 2013, 56 (1), 160–166. DOI: 10.1021/jm3013757. View Source
